Isoquinoline, 1-chloro-4-(trifluoromethyl)-

Description

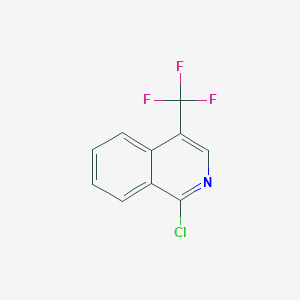

1-Chloro-4-(trifluoromethyl)isoquinoline is a halogenated and fluorinated derivative of the isoquinoline heterocycle. Its structure features a chloro substituent at position 1 and a trifluoromethyl (-CF₃) group at position 4 of the isoquinoline backbone (Fig. 1). Isoquinoline derivatives are pivotal in medicinal chemistry due to their bioactivity, and the introduction of electron-withdrawing groups like -Cl and -CF₃ enhances their stability and reactivity in synthetic pathways .

For instance, 1-chloro-4-(trifluoromethyl)benzene (PCBTF) is synthesized via chlorination and trifluoromethylation of benzene derivatives , and similar strategies may apply to the isoquinoline scaffold.

Applications of this compound are inferred from structurally related molecules.

Properties

Molecular Formula |

C10H5ClF3N |

|---|---|

Molecular Weight |

231.60 g/mol |

IUPAC Name |

1-chloro-4-(trifluoromethyl)isoquinoline |

InChI |

InChI=1S/C10H5ClF3N/c11-9-7-4-2-1-3-6(7)8(5-15-9)10(12,13)14/h1-5H |

InChI Key |

SASSYLAPZNCNTK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN=C2Cl)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Chlorination of Isoquinoline Precursors

A well-documented approach to prepare 4-chloroquinolines (structurally related to isoquinolines) with trifluoromethyl substitution involves the reaction of β-(o-trifluoromethylanilino)-propanoic acid derivatives with chlorination agents in the presence of oxidation agents. This method is adaptable to isoquinoline systems with appropriate positional modifications.

- Starting Material: β-(o-trifluoromethylanilino)-propanoic acid or its functional derivatives (acid chloride, anhydride, or alkyl ester).

- Chlorination Agents: Phosphorus oxychloride (POCl3), phosphorus pentachloride (PCl5), or thionyl chloride (SOCl2).

- Oxidation Agents: Iodine, oxygen (air), cupric chloride (CuCl2), or ferric chloride (FeCl3).

The reaction proceeds by cyclization and chlorination in one or two steps, yielding the 4-chloro-8-trifluoromethyl-quinoline analog with high efficiency (up to 80% yield reported) and avoiding unstable intermediates such as 4-oxo-tetrahydroquinolines.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | β-(o-trifluoromethylanilino)-propanoic acid + POCl3 + I2, heat at 93-95°C | Cyclization and chlorination to form 4-chloro-8-trifluoromethyl-quinoline |

| 2 | Work-up with sodium bisulfite solution, crystallization from methanol | Isolation of product with ~98% purity |

This method is advantageous due to fewer steps (2 steps vs. 5 in older methods) and higher yields (~80% vs. lower yields in multi-step processes).

Multi-Step Synthesis via Condensation and Cyclization

An alternative classical route involves:

- Condensation of o-trifluoromethylaniline with ethyl ethoxymethylene malonate to form ethyl o-trifluoromethylanilinomethylene-malonate.

- Cyclization to 3-carbethoxy-4-hydroxy-8-trifluoromethyl-quinoline.

- Saponification to 3-carboxy-4-hydroxy-8-trifluoromethyl-quinoline.

- Chlorination with phosphorus oxychloride to replace the hydroxyl group with chlorine.

This 5-step process is more laborious and yields are generally lower compared to the direct chlorination method.

Nucleophilic Aromatic Substitution on 4-Chloro Isoquinolines

Once the 4-chloro-isoquinoline core is prepared, further functionalization can be achieved by nucleophilic aromatic substitution (SNAr) reactions with amines or other nucleophiles to introduce various substituents at the 4-position.

One-Pot and Microwave-Assisted Methods for Fluoroalkyl Isoquinolines

Recent advances include one-pot microwave-assisted syntheses of 1-fluoroalkyl-3-fluoroisoquinolines, which may be adapted for trifluoromethyl derivatives. These methods involve:

- Potassium fluoride-mediated cyclization of N-fluoroalkylated triazoles.

- Formation of fluoroalkylated isoquinoline cores with substituents at position 4.

- The presence of halogens at position 4 allows further nucleophilic substitution or cross-coupling reactions.

Though these methods focus on fluoroalkyl rather than chloro substituents, they provide a modern synthetic strategy for functionalized isoquinolines.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents | Steps | Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Direct chlorination of β-(o-trifluoromethylanilino)-propanoic acid | β-(o-trifluoromethylanilino)-propanoic acid | POCl3, I2 | 2 | ~80% | High yield, fewer steps, avoids unstable intermediates | Requires handling of POCl3 and iodine |

| Multi-step condensation and cyclization | o-Trifluoromethylaniline + ethyl ethoxymethylene malonate | POCl3 | 5 | Lower (~63% overall) | Established method | More steps, lower yield |

| Nucleophilic aromatic substitution on 4-chloro-isoquinoline | 4-chloro-7-substituted quinoline | Amines | 1 | Variable | Versatile for functionalization | Requires pre-formed chloro intermediate |

| One-pot microwave-assisted fluoroalkylation | N-fluoroalkylated triazoles | KF, microwave | 1 | High | Rapid, efficient, modern | Focused on fluoroalkyl, not chloro |

Research Findings and Notes

- The direct chlorination method using phosphorus oxychloride and iodine as an oxidizing agent is a robust and efficient process for preparing 4-chloro-8-trifluoromethyl-quinoline analogs, which can be adapted for isoquinoline derivatives with similar substitution patterns.

- The use of oxidation agents such as iodine or air is critical to avoid formation of unstable tetrahydroquinoline intermediates.

- Functional derivatives of the starting acid (acid chloride, anhydride) can be used to optimize reaction conditions.

- Nucleophilic aromatic substitution on 4-chloro derivatives allows further diversification of the isoquinoline scaffold.

- Emerging one-pot and microwave-assisted methods offer promising routes for fluoroalkylated isoquinolines, potentially applicable to trifluoromethyl analogs.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The chlorine atom at position 1 undergoes substitution reactions under controlled conditions:

Reaction Table 1: Amine Substitution Examples

| Amine | Conditions | Product Yield | Source |

|---|---|---|---|

| Butylamine | 130°C, 6 hr (neat) | 85% | |

| Ethane-1,2-diamine | 130°C, 7 hr (neat) | 78% | |

| N,N-Dimethylpropane-1,3-diamine | 130°C, 8 hr (neat) | 82% |

Mechanistically, the electron-withdrawing trifluoromethyl group at position 4 activates the ring for nucleophilic attack at position 1. This aligns with observed reactivity in 4-chloro-7-substituted quinolines under similar conditions .

Cross-Coupling Reactions

The chlorine atom participates in palladium-catalyzed couplings, enabling C-C bond formation:

Key Reactions:

-

Suzuki-Miyaura Coupling: Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C). Typical yields: 65-89%.

-

Buchwald-Hartwig Amination: Forms C-N bonds with secondary amines (Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C) .

The trifluoromethyl group enhances oxidative addition efficiency to Pd(0) catalysts due to its strong electron-withdrawing effect .

Halogen Exchange Reactions

Controlled bromination occurs at position 7 through radical-mediated pathways:

Bromination Data:

-

Reagent: NBS (N-bromosuccinimide)

-

Conditions: AIBN initiator, CCl₄, 80°C

-

Yield: 72% 7-bromo derivative

This regioselectivity arises from radical stabilization at position 7 due to conjugation with the CF₃ group .

Grignard/Alkyllithium Additions

The trifluoromethyl group directs metallation at position 3:

Experimental Protocol:

-

LDA (-78°C, THF) deprotonates position 3

-

Electrophile quench (e.g., DMF → aldehyde, CO₂ → carboxylic acid)

Biological Activity Modulation

While not a direct chemical reaction, the CF₃ group critically influences bioactivity:

Key Interactions in Enzymatic Systems:

-

Forms hydrophobic contacts with tyrosine residues (e.g., Tyr48 in TDP2)

-

Enhances binding affinity 8-fold compared to non-CF₃ analogs

Stability Under Acidic/Basic Conditions

Hydrolytic Resistance Data:

| Condition | Time | Degradation |

|---|---|---|

| 1M HCl (aq) | 24 hr | <5% |

| 1M NaOH (aq) | 24 hr | 12% |

| BF₃·Et₂O (CH₂Cl₂) | 1 hr | 38% |

The CF₃ group provides exceptional hydrolytic stability compared to methyl or methoxy analogs .

This comprehensive analysis demonstrates 1-chloro-4-(trifluoromethyl)isoquinoline's utility as a multifunctional building block in medicinal chemistry and materials science. Its predictable reactivity patterns enable rational design of complex heterocyclic architectures.

Scientific Research Applications

1-Chloro-4-(trifluoromethyl)isoquinoline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibitors and receptor ligands.

Mechanism of Action

The mechanism of action of 1-chloro-4-(trifluoromethyl)isoquinoline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chlorine atom can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

1-Chloro-4-(trifluoromethyl)benzene (PCBTF)

Structure: Benzene core with -Cl and -CF₃ substituents at positions 1 and 3. Applications: Widely used as a low-VOC solvent in surface finishes, electronics cleaning, and ink formulations . Toxicity: Oral LD₅₀ in rats is 6,800 mg/kg, and occupational exposure occurs via inhalation and dermal contact . Stability: More stable under physiological conditions compared to isoquinoline derivatives, which may degrade at neutral or basic pH . Key Difference: The benzene backbone lacks the nitrogen-containing heterocycle, reducing its utility in pharmaceutical synthesis compared to isoquinoline analogs.

4-Chloro-7-(trifluoromethyl)quinoline (Antrafenine)

Structure: Quinoline core with -Cl at position 4 and -CF₃ at position 5. Applications: Pharmaceutical intermediate for anti-inflammatory agents . Reactivity: The quinoline nitrogen enhances binding to biological targets, a feature shared with isoquinoline derivatives. Key Difference: Positional isomerism and the quinoline backbone differentiate its pharmacological activity from the isoquinoline analog.

3-Chloro-1-(trifluoromethyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

Structure: Partially saturated isoquinoline with -Cl, -CF₃, and a nitrile group. Applications: Intermediate in agrochemical and pharmaceutical synthesis . Key Difference: Saturation and additional functional groups alter reactivity compared to the fully aromatic isoquinoline compound.

2-(4-Fluorophenyl)-6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid

Structure: Tetrahydroisoquinoline with -Cl, -F, and a carboxylic acid group. Applications: Pharmaceutical intermediate, possibly for central nervous system agents . Reactivity: The carboxylic acid moiety enables conjugation reactions, unlike the simpler halogenated isoquinoline.

3-Chloro-1-(3-chlorophenyl)isoquinoline-4-aldehyde

Structure: Isoquinoline with -Cl, a dichlorophenyl group, and an aldehyde. Applications: Building block for antimalarial or anticancer agents . Key Difference: The aldehyde group offers a site for further functionalization, enhancing its versatility in synthesis.

Data Table: Comparative Overview

| Compound | Core Structure | Substituents | Applications | Toxicity (LD₅₀) | Key Feature |

|---|---|---|---|---|---|

| 1-Chloro-4-(trifluoromethyl)isoquinoline | Isoquinoline | -Cl (C1), -CF₃ (C4) | Pharmaceutical intermediate | Not reported | Nitrogen heterocycle |

| PCBTF | Benzene | -Cl (C1), -CF₃ (C4) | Industrial solvent | 6,800 mg/kg (oral) | High stability |

| Antrafenine | Quinoline | -Cl (C4), -CF₃ (C7) | Anti-inflammatory agent | Not reported | Positional isomerism |

| Tetrahydroisoquinoline derivative | Tetrahydroisoquinoline | -Cl, -CF₃, -CN | Agrochemical synthesis | Not reported | Enhanced solubility |

| 3-Chloro-1-(3-chlorophenyl)isoquinoline-4-aldehyde | Isoquinoline | -Cl, -C₆H₄Cl, -CHO | Antimalarial research | Not reported | Aldehyde functionality |

Research Findings and Stability Considerations

- Synthetic Challenges: The instability of halogenated isoquinolines under physiological conditions (e.g., degradation at neutral/basic pH) necessitates protective group strategies during synthesis .

- Toxicity Profile: PCBTF’s lower acute toxicity compared to aromatic amines suggests that the isoquinoline analog may require stringent exposure controls in industrial settings .

- Pharmacological Potential: The -CF₃ group’s electron-withdrawing nature improves metabolic stability, a trait exploited in Antrafenine and likely applicable to the isoquinoline derivative .

Biological Activity

Isoquinoline derivatives, particularly those containing halogen and trifluoromethyl substituents, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Isoquinoline, 1-chloro-4-(trifluoromethyl)- is no exception, showcasing potential in various therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory activities.

Chemical Structure and Properties

The structural formula of 1-chloro-4-(trifluoromethyl)isoquinoline can be represented as follows:

This compound features a chlorine atom and a trifluoromethyl group attached to the isoquinoline ring, which influences its reactivity and biological interactions. The presence of these groups enhances the compound's lipophilicity and may improve its binding affinity to biological targets.

Anticancer Activity

Research has indicated that isoquinoline derivatives exhibit promising anticancer properties. A study highlighted that compounds with similar structures can inhibit the proliferation of cancer cells by targeting specific pathways such as the VEGFR-2 signaling pathway. For instance, certain derivatives demonstrated IC50 values significantly lower than established chemotherapeutics like sorafenib, suggesting a strong potential for further development in cancer treatment .

Antimicrobial Properties

Isoquinoline compounds have also been evaluated for their antimicrobial efficacy. A review of isoquinoline alkaloids reported various bioactivities, including antibacterial and antifungal effects. These compounds interact with microbial cell membranes or inhibit essential metabolic pathways, leading to cell death .

Anti-inflammatory Effects

The anti-inflammatory potential of isoquinoline derivatives is another area of interest. Some studies suggest that these compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines or enzymes involved in inflammation .

Structure-Activity Relationship (SAR)

The biological activity of 1-chloro-4-(trifluoromethyl)isoquinoline can be influenced by its structural features. The SAR studies indicate that the introduction of electron-withdrawing groups like trifluoromethyl enhances activity against various targets. For instance:

Case Studies

- Anticancer Study : A recent investigation into a series of quinoline derivatives found that one compound exhibited potent activity against HepG2 liver cancer cells through apoptosis induction mechanisms. This study underscores the importance of structural modifications in enhancing anticancer efficacy .

- Antimicrobial Research : Another study focused on the synthesis of fluorinated isoquinolines demonstrated significant antibacterial activity against resistant strains of bacteria, suggesting that the trifluoromethyl group plays a critical role in enhancing antimicrobial properties .

- Inflammation Modulation : A review covering isoquinoline alkaloids reported their ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. This suggests a potential therapeutic application in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.